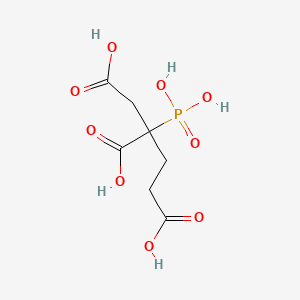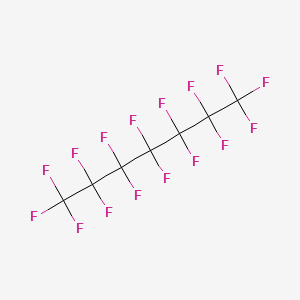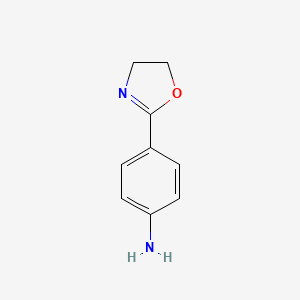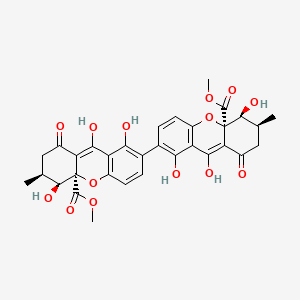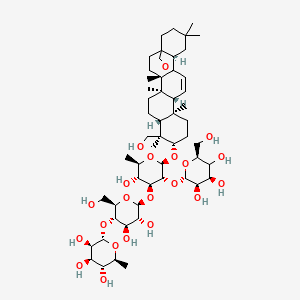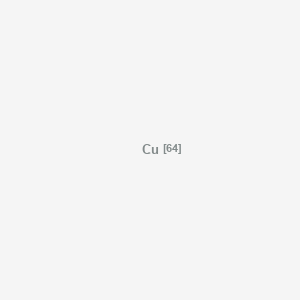
Copper, isotope of mass 64
概要
説明
Copper-64 is a radioisotope of copper with a half-life of approximately 12.7 hours. It emits both positrons and beta particles, making it useful for both diagnostic and therapeutic applications. Copper-64 is particularly valuable in positron emission tomography (PET) imaging and molecular radiotherapy due to its unique decay properties .
準備方法
Copper-64 can be produced using several methods, primarily involving nuclear reactions. The most common methods include:
Reactor Production: Copper-64 can be produced by irradiating copper-63 with thermal neutrons, resulting in the reaction ({64}Cu).
Cyclotron Production: High specific activity Copper-64 can be produced by irradiating nickel-64 with protons, resulting in the reaction ({64}Cu).
Alternative Methods: Other methods include the irradiation of zinc-64 with high-energy neutrons, resulting in the reaction ({64}Zn(n,p){64}Cu).
化学反応の分析
Copper-64 undergoes various chemical reactions, including:
Oxidation: Copper-64 can be oxidized to form copper(II) ions. For example, in the presence of sulfuric acid, copper-64 reacts to form copper(II) sulfate and hydrogen gas[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]
Reduction: Copper-64 can be reduced by stronger reducing agents such as zinc, forming copper metal and zinc ions[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]
Substitution: Copper-64 can undergo substitution reactions with halogens to form copper halides. For example, with chlorine gas, it forms copper(II) chloride[ Cu + Cl_2 \rightarrow CuCl_2 ]
科学的研究の応用
Copper-64 has a wide range of scientific research applications:
Medical Imaging: Copper-64 is extensively used in PET imaging to diagnose various conditions, including cancer and neuroendocrine tumors.
Radiotherapy: Due to its beta emissions, Copper-64 is used in targeted radiotherapy to treat cancer.
Biological Research: Copper-64 is used to study copper metabolism and its role in various biological processes.
Industrial Applications: Copper-64 is used in industrial radiography and tracer studies to investigate the behavior of materials and processes.
作用機序
Copper-64 exerts its effects primarily through its radioactive decay. In PET imaging, the positrons emitted by Copper-64 interact with electrons in the body, producing gamma rays that are detected by the PET scanner. This allows for high-resolution imaging of biological processes .
In radiotherapy, the beta particles emitted by Copper-64 cause damage to the DNA of cancer cells, leading to cell death. The specific targeting of Copper-64 to cancer cells is achieved by attaching it to molecules that bind to receptors overexpressed on the surface of these cells .
類似化合物との比較
Copper-64 is often compared with other radioisotopes used in medical imaging and therapy, such as:
Fluorine-18: Fluorine-18 is another positron-emitting isotope used in PET imaging.
Gallium-68: Gallium-68 is used in PET imaging for similar applications as Copper-64.
Copper-67: Copper-67 is a beta and gamma-emitting isotope used in radiotherapy.
Copper-64’s unique combination of positron and beta emissions, along with its suitable half-life, makes it a versatile and valuable isotope in both diagnostic and therapeutic applications.
特性
CAS番号 |
13981-25-4 |
|---|---|
分子式 |
Cu |
分子量 |
63.929764 g/mol |
IUPAC名 |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
InChIキー |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
異性体SMILES |
[64Cu] |
SMILES |
[Cu] |
正規SMILES |
[Cu] |
同義語 |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

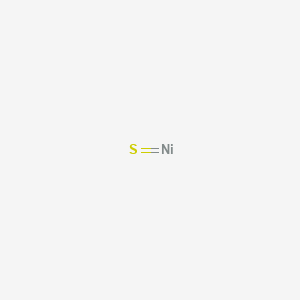
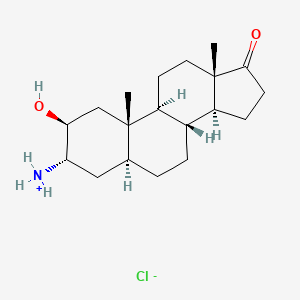
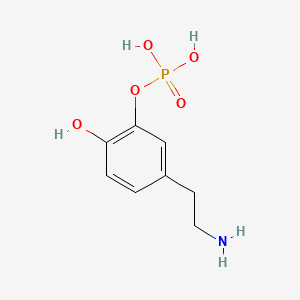
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)
